molecular formula C6H2ClN3O2 B2889941 6-Chloro-5-nitronicotinonitrile CAS No. 160906-98-9

6-Chloro-5-nitronicotinonitrile

Cat. No.: B2889941
CAS No.: 160906-98-9
M. Wt: 183.55
InChI Key: MOSUYPAVZUSBNE-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinonitrile is an organic compound with the chemical formula C6H2ClN3O2 . It is a crystalline solid that ranges in color from colorless to pale yellow. This compound is known for its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . It is utilized in the synthesis of various heterocyclic compounds and has notable biological activity .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for the research and application of 6-Chloro-5-nitronicotinonitrile are not mentioned in the sources, it’s available for purchase for pharmaceutical testing , indicating its potential use in the development of new drugs.

Preparation Methods

The synthesis of 6-Chloro-5-nitronicotinonitrile typically involves a transition metal-catalyzed α-substituent reaction. One common method, proposed by Korda et al. in 2001, involves the reaction of 5-nitronicotinonitrile with cuprous chloride (CuCl) under basic conditions . This reaction is facilitated by the presence of a base, which helps in the substitution process to yield this compound .

Chemical Reactions Analysis

6-Chloro-5-nitronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and bases such as sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

6-Chloro-5-nitronicotinonitrile can be compared with other similar compounds such as:

  • 6-Chloro-5-nitropyridine-3-carbonitrile
  • 6-Chloro-5-nitroisonicotinonitrile
  • This compound derivatives

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the chloro and nitro groups in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-chloro-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-5(10(11)12)1-4(2-8)3-9-6/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSUYPAVZUSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160906-98-9
Record name 6-chloro-5-nitropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 6-hydroxy-5-nitronicotinamide (343 g), phosphorus oxychloride (40 ml) and phosphorus pentachloride (1287 g) was heated at 130° C. for 3.5 hours. After cooling to ambient temperature, the mixture was concentrated in vacuo. The residue was partitioned between ethyl acetate and an aqueous saturated sodium bicarbonate solution. The organic layer was dried over magnesium sulfate and evaporated to afford 6-chloro-5-nitronicotinonitrile (374 g) as an oil.
Quantity
343 g
Type
reactant
Reaction Step One
Quantity
1287 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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